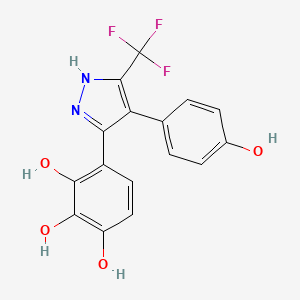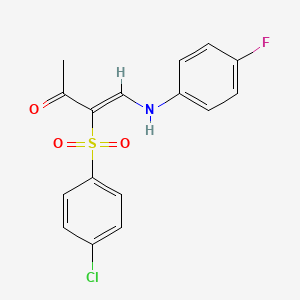![molecular formula C18H18N6O3S B2963707 Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 886926-23-4](/img/structure/B2963707.png)
Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. The 1,2,4-triazole nucleus is an important part of many therapeutically interesting drug candidates as antimicrobial, analgesic, anticancer, anticonvulsant, and anti-inflammatory agents .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by means of FT-IR, 1H-NMR, and elemental analysis .Aplicaciones Científicas De Investigación
Neuroprotective Agent for Parkinson’s Disease
This compound has been identified as a potential neuroprotective agent in the treatment of Parkinson’s Disease (PD). It has shown the ability to prevent bradykinesia and affect the levels of PD markers after the administration of neurotoxins . The compound’s efficacy in vivo suggests it could play a significant role in mitigating the neurodegeneration characteristic of PD.
Antimicrobial and Antifungal Applications
The 1,2,4-triazole derivatives have been recognized for their antimicrobial and antifungal properties. This particular compound, with its unique structure, could be utilized in developing new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi .
Anticancer Activity
Research indicates that certain 1,2,4-triazole derivatives exhibit anticancer activities. The structural features of Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate may be optimized to target specific cancer cells, offering a pathway to novel cancer therapies .
Anticonvulsant Properties
Derivatives of 1,2,4-triazole, such as the compound , have been studied for their anticonvulsant effects. This application is particularly relevant in the development of new treatments for epilepsy and other seizure-related disorders .
Hepatitis C Treatment
The nucleoside ribavirin, which bears a 1,2,4-triazole structure, is a known treatment for hepatitis C virus infections. By extension, Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate could be explored for its potential efficacy against hepatitis C, given its structural similarities .
Anti-inflammatory and Analgesic Effects
Indole derivatives, which share a similar heterocyclic structure with 1,2,4-triazoles, have demonstrated anti-inflammatory and analgesic activities. This suggests that Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate might also possess these therapeutic properties, which could be beneficial in treating conditions associated with inflammation and pain .
Mecanismo De Acción
Target of Action
The primary target of Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate is alpha-synuclein (α-syn) , a protein that plays a significant role in Parkinson’s disease . This protein is found in the presynaptic terminal and is involved in the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites, when it aggregates in pathological conditions .
Mode of Action
Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate interacts with its target, alpha-synuclein, by inhibiting its aggregation . This compound has been shown to slightly reduce the α-syn aggregation, which is a key process in the development of Parkinson’s disease .
Biochemical Pathways
The compound affects the biochemical pathway involving alpha-synuclein. In pathological conditions, alpha-synuclein aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . By inhibiting the aggregation of alpha-synuclein, Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate can potentially disrupt this pathway and its downstream effects, which include cytotoxicity through increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress .
Result of Action
The result of Ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate’s action is the prevention of neurodegeneration in Parkinson’s disease. It has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .
Propiedades
IUPAC Name |
ethyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-2-27-17(26)13-3-5-14(6-4-13)21-15(25)11-28-18-23-22-16(24(18)19)12-7-9-20-10-8-12/h3-10H,2,11,19H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAXRRLXEDUHQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2963625.png)
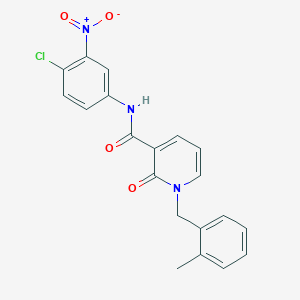
![N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2963628.png)
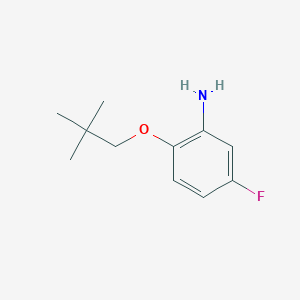

![1-Phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2963634.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2963638.png)
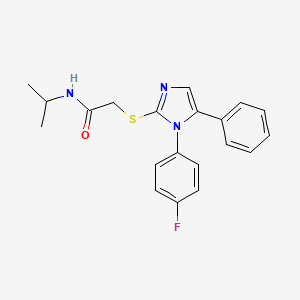
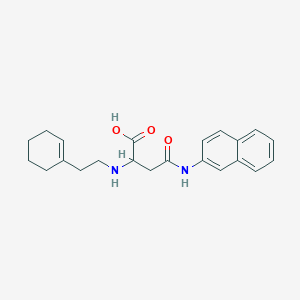
![N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2963643.png)

